

Scabioside C chemical structure and properties

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Compound of Interest

Compound Name: Scabioside C

Cat. No.: B15596231

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Scabioside C: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scabioside C, a triterpenoid saponin, has garnered significant interest within the scientific community for its potential therapeutic applications. This document provides an in-depth technical overview of **Scabioside C**, encompassing its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for the isolation and analysis of this compound are presented, alongside a summary of its pharmacological effects. Furthermore, this guide elucidates the potential molecular mechanisms underlying its bioactivity, including its interaction with key signaling pathways, visualized through detailed diagrams. The information compiled herein aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

Scabioside C is a complex glycoside with a triterpenoid aglycone core. Its systematic name is (3 β)-3-[[4-O-(β -D-Glucopyranosyl)- α -L-arabinopyranosyl]oxy}-23-hydroxyolean-12-en-28-oic acid. The chemical structure consists of a pentacyclic triterpene skeleton, specifically an oleanane-type, linked to a disaccharide moiety.

Table 1: Chemical and Physical Properties of **Scabioside C**

Property	Value	Source
Chemical Formula	C ₄₁ H ₆₆ O ₁₃	[1]
Molecular Weight	766.97 g/mol	[1]
CAS Number	17233-22-6	[1]
Appearance	Data not available	
Melting Point	Data not available	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[2]
SMILES	<chem>C[C@]12CC--INVALID-LINK--(C)C(C(=O)O)C(C)(C)CO">C@@HO[C@H]6--INVALID-LINK--O[C@H]7--INVALID-LINK--CO)O)O)O">C@@HO</chem>	[1]

Table 2: Computed Physicochemical Properties of **Scabioside C**

Property	Value	Source
XLogP3	2.5	PubChem
Hydrogen Bond Donor Count	8	PubChem
Hydrogen Bond Acceptor Count	13	PubChem
Rotatable Bond Count	7	PubChem
Topological Polar Surface Area	216 Å ²	PubChem

Biological Activities and Potential Therapeutic Applications

Scabioside C has been investigated for a range of biological activities, suggesting its potential as a lead compound in drug development. The primary areas of interest include its anti-inflammatory, antimicrobial, and antitumor properties.^[1]

Anti-inflammatory Activity

While direct quantitative data for **Scabioside C** is limited in the public domain, compounds with similar structures, particularly other triterpenoid saponins, have demonstrated significant anti-inflammatory effects. The proposed mechanism of action involves the modulation of key inflammatory pathways. It is hypothesized that **Scabioside C** may inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This inhibition is likely achieved through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, **Scabioside C** may interfere with the activation of transcription factors that regulate inflammatory gene expression, such as nuclear factor-kappa B (NF- κ B) and the mitogen-activated protein kinase (MAPK) signaling pathways.

Antimicrobial Activity

The antimicrobial potential of **Scabioside C** is an area of active research. Saponins, as a class of compounds, are known to possess antimicrobial properties, which are often attributed to their ability to disrupt microbial cell membranes. The proposed mechanism involves the interaction of the hydrophobic triterpenoid core with the lipid bilayer of bacterial and fungal cells, leading to increased permeability and eventual cell lysis.

Antitumor Activity

Preliminary studies suggest that **Scabioside C** may exhibit cytotoxic effects against various cancer cell lines.^[1] The proposed mechanism for its antitumor activity is the induction of apoptosis, or programmed cell death. This process is thought to be initiated through the activation of intrinsic and/or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death.

Experimental Protocols

Isolation of Scabioside C from *Patrinia scabiosaefolia*

The following is a general protocol for the isolation of triterpenoid glycosides, including **Scabioside C**, from the plant *Patrinia scabiosaefolia*.

3.1.1. Extraction

- Air-dry the whole plant material of *Patrinia scabiosaefolia* and grind it into a coarse powder.
- Macerate the powdered plant material with 95% ethanol at room temperature. Perform this extraction three times to ensure a high yield.
- Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
- Suspend the crude extract in water and perform liquid-liquid partitioning with n-butanol. The n-butanol fraction will be enriched with glycosides.

3.1.2. Chromatographic Purification

- Subject the n-butanol fraction to column chromatography on a silica gel column.
- Elute the column with a gradient of chloroform-methanol.
- Monitor the fractions using thin-layer chromatography (TLC) and visualize with a suitable staining reagent (e.g., vanillin-sulfuric acid).
- Combine fractions containing the compound of interest and subject them to further purification steps, such as repeated column chromatography or preparative high-performance liquid chromatography (HPLC), to obtain pure **Scabioside C**.

General Assay for Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

- Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
- Seed the cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **Scabioside C** for 1 hour.
- Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

- After incubation, collect the cell supernatant and measure the nitrite concentration using the Griess reagent.
- Calculate the percentage of NO inhibition compared to the LPS-treated control.

General Assay for Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

- Prepare a series of twofold dilutions of **Scabioside C** in a suitable broth medium in a 96-well microtiter plate.
- Inoculate each well with a standardized suspension of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*).
- Include positive (microorganism without **Scabioside C**) and negative (broth only) controls.
- Incubate the plate at the optimal temperature for the growth of the microorganism for 18-24 hours.
- The MIC is defined as the lowest concentration of **Scabioside C** that completely inhibits the visible growth of the microorganism.

General Assay for Antitumor Activity: MTT Cytotoxicity Assay

- Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to attach overnight.
- Treat the cells with various concentrations of **Scabioside C** for 24, 48, or 72 hours.
- After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
- Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

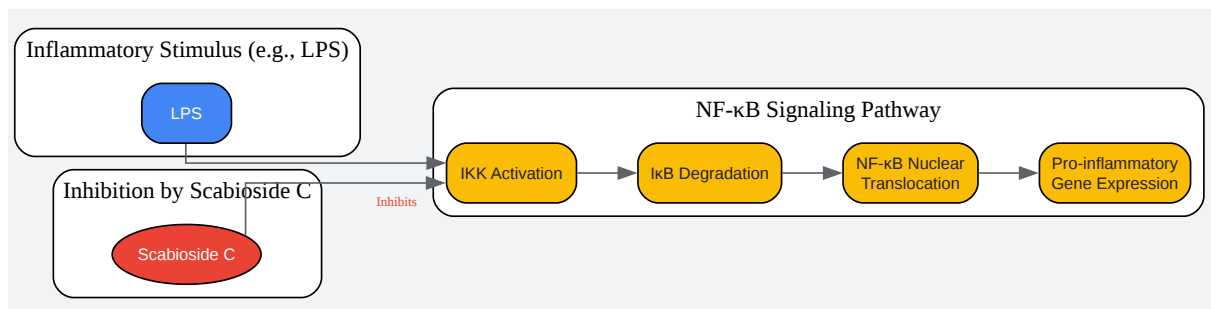
- Calculate the cell viability and determine the IC50 value (the concentration of **Scabioside C** that inhibits cell growth by 50%).

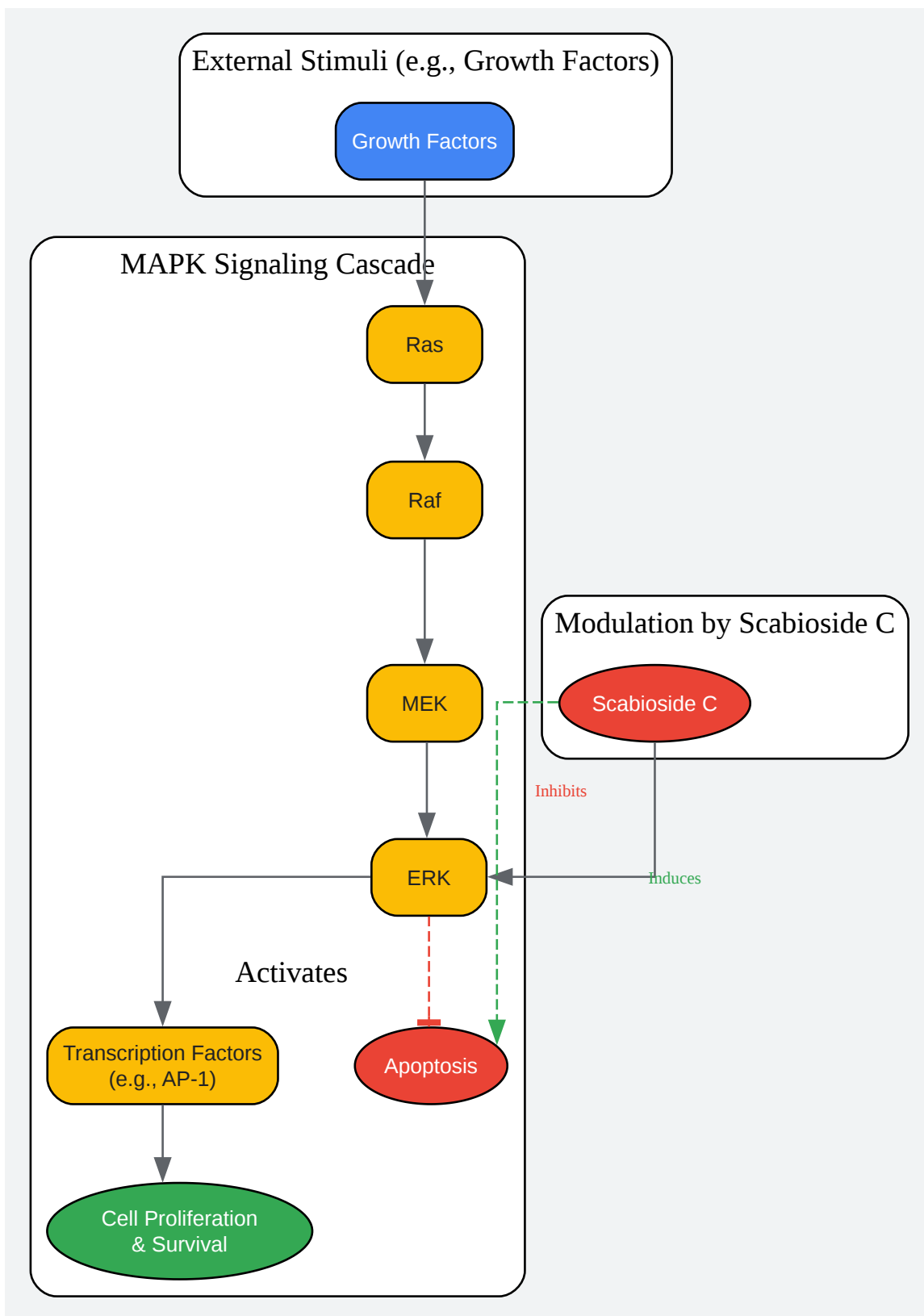
Signaling Pathways and Mechanisms of Action

The biological activities of **Scabioside C** are believed to be mediated through its interaction with various cellular signaling pathways.

Inhibition of the NF- κ B Signaling Pathway

The NF- κ B pathway is a crucial regulator of inflammation and cell survival. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by pro-inflammatory signals, I κ B is phosphorylated and degraded, allowing NF- κ B to translocate to the nucleus and activate the transcription of target genes. **Scabioside C** is hypothesized to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines and enzymes.





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